2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide
Overview
Description
2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Mechanism of Action
- The primary target of this compound is serine/threonine-protein kinase Chk1 . Chk1 plays a crucial role in cell cycle regulation, particularly during DNA damage response and replication stress.
Target of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The nature of this interaction involves the binding of this compound to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the PI3K/AKT signaling pathway, leading to altered gene expression and metabolic changes in cells . These effects are crucial for understanding the potential therapeutic applications of this compound in treating diseases related to cell proliferation and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CDK2, inhibiting its kinase activity and leading to cell cycle arrest . Additionally, it has been observed to modulate the activity of other enzymes involved in cellular metabolism, further influencing cellular functions . These molecular interactions highlight the potential of this compound as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CDK2 activity and persistent changes in gene expression . These temporal effects are essential for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It has been shown to affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered energy metabolism in cells . Understanding these metabolic pathways is essential for elucidating the broader impact of this compound on cellular physiology.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and accumulates in specific cellular compartments . These transport and distribution patterns are important for understanding the bioavailability and pharmacokinetics of this compound.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it has been observed to accumulate in the nucleus, influencing gene expression and cell cycle regulation . These localization patterns are essential for understanding the mechanistic basis of this compound’s effects on cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the catalytic hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of piperidine derivatives, including 2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide, may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize continuous flow reactors and advanced catalytic systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .
Scientific Research Applications
2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(1-piperidine) pyridine derivatives: These compounds also feature a piperidine ring and exhibit similar biological activities.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects.
Uniqueness
2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the aminomethyl group and the cyclopentylacetamide moiety differentiates it from other piperidine derivatives, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c14-8-11-4-3-7-16(9-11)10-13(17)15-12-5-1-2-6-12/h11-12H,1-10,14H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWPLMKBVLQQDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCCC(C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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